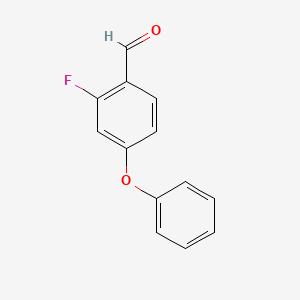
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-: is a complex organic compound characterized by the presence of a benzaldehyde group attached to a long polyether chain. This compound is notable for its unique structure, which combines aromatic and polyether functionalities, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain precursor under specific conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with a polyether alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzoic acid
Reduction: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzyl alcohol
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The polyether chain can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the benzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)
- Benzaldehyde, 4-(3,6,9,12,15-tetraoxadodec-1-yloxy)
Uniqueness
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is unique due to its longer polyether chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This extended chain length can influence its solubility, reactivity, and interactions with other molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
1638364-39-2 |
|---|---|
Fórmula molecular |
C20H32O8 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C20H32O8/c1-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-20-4-2-19(18-21)3-5-20/h2-5,18H,6-17H2,1H3 |
Clave InChI |
ZNXARMPPQUEYCN-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


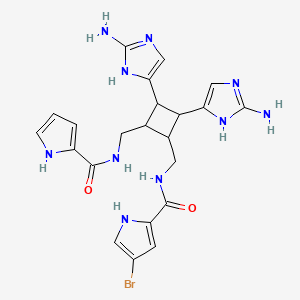
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
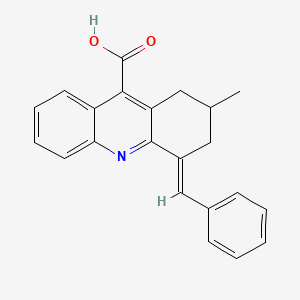

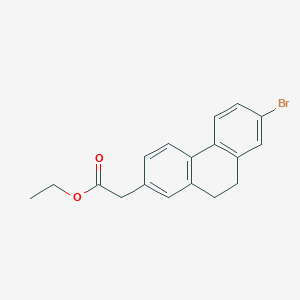
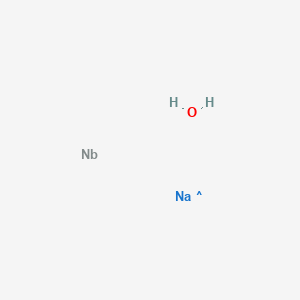

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
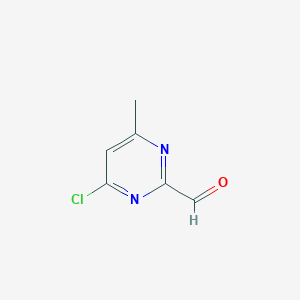
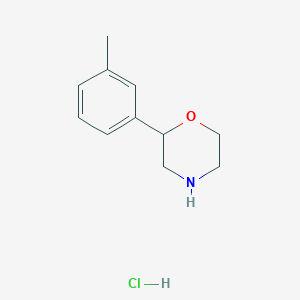
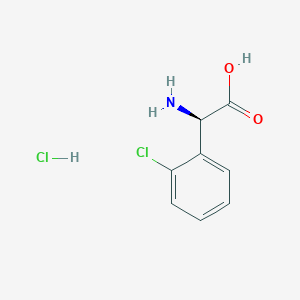
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
